![molecular formula C8H17ClN2O B1405768 [1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride CAS No. 2197422-38-9](/img/structure/B1405768.png)
[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride
概要
説明
[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride: is a chemical compound with the molecular formula C8H16N2O·HCl. It is known for its unique structure, which includes a pyrrolidine ring, making it a valuable compound in various scientific research fields. This compound is primarily used for research purposes and is not intended for human or veterinary use .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride typically involves the reaction of pyrrolidine with a suitable carbonyl compound, followed by the introduction of a propylamine group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The final product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the compound’s purity .
化学反応の分析
Types of Reactions:
Oxidation: [1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry: In chemistry, [1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on various biological systems. It serves as a model compound for understanding the interactions between similar molecules and biological targets .
Medicine: Although not used directly in medicine, this compound is valuable in medicinal chemistry research. It helps in the development of new drugs by providing insights into the structure-activity relationships of pyrrolidine-containing compounds .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science .
作用機序
The mechanism of action of [1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
類似化合物との比較
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.
Pyrrolidinone: A derivative of pyrrolidine with a carbonyl group, used in medicinal chemistry.
Prolinol: A hydroxylated derivative of pyrrolidine, used in asymmetric synthesis.
Uniqueness: [1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride is unique due to its specific structure, which combines a pyrrolidine ring with a propylamine group. This combination provides distinct chemical and biological properties, making it valuable for research and industrial applications .
特性
IUPAC Name |
2-amino-1-pyrrolidin-1-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-7(9)8(11)10-5-3-4-6-10;/h7H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEHPRSLKDGODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


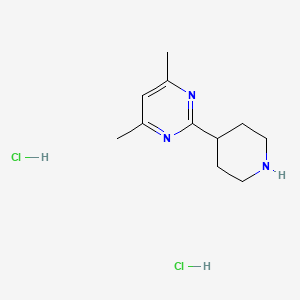
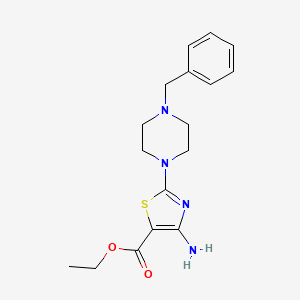
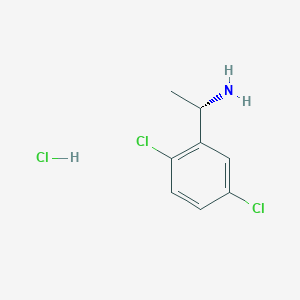
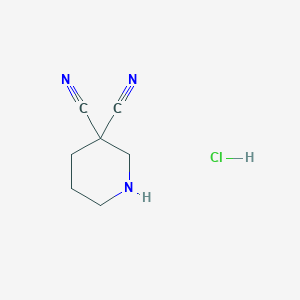

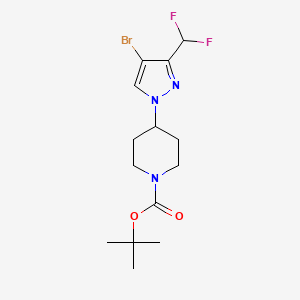
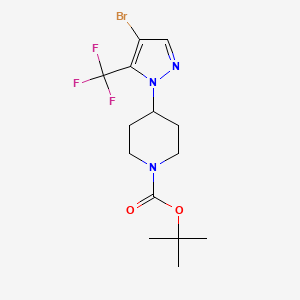

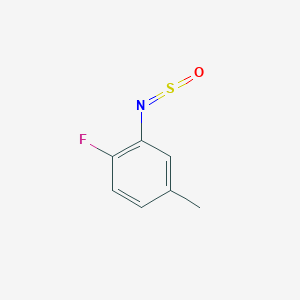
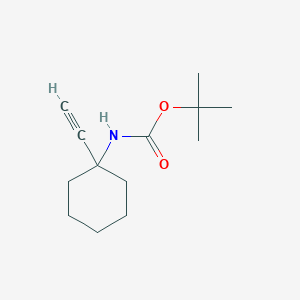
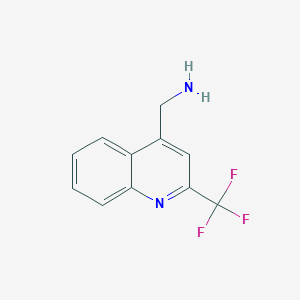
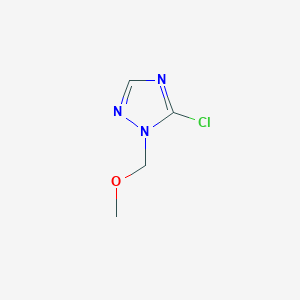
![Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B1405705.png)
![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)
